molecular formula C28H39N5O2 B2556665 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide CAS No. 922039-32-5

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide

Cat. No.: B2556665
CAS No.: 922039-32-5
M. Wt: 477.653
InChI Key: QWDXWJBNVZVJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ethanediamide derivative characterized by a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group, a 4-methylpiperazinyl moiety, and a 2,4,6-trimethylphenyl aromatic substituent. The 4-methylpiperazine group enhances solubility compared to simpler amines, while the trimethylphenyl group may improve lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N5O2/c1-19-15-20(2)26(21(3)16-19)30-28(35)27(34)29-18-25(33-13-11-31(4)12-14-33)23-8-9-24-22(17-23)7-6-10-32(24)5/h8-9,15-17,25H,6-7,10-14,18H2,1-5H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDXWJBNVZVJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine moiety.

    Attachment of the Trimethylphenyl Group: This step often involves Friedel-Crafts alkylation, where the trimethylphenyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis

Amides undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. For this compound, hydrolysis could cleave the ethanediamide group, producing:

  • Acidic conditions : A diamine and two carboxylic acids (from the ethanediamide).

  • Basic conditions : A diamine and a dicarboxylate salt.

Aminolysis

Reaction with excess amines (e.g., ammonia, primary/secondary amines) replaces one or both amide groups, forming substituted amides. This reaction is typically catalyzed by heat or acidic/basic conditions .

Oxidation

The tetrahydroquinoline moiety can oxidize to quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction

The tetrahydroquinoline ring may undergo reduction to a fully saturated quinoline structure using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution Reactions

  • Nucleophilic substitution : The piperazine nitrogen could undergo alkylation or acylation, depending on reaction conditions.

  • Electrophilic substitution : The aromatic trimethylphenyl group may participate in reactions such as Friedel-Crafts alkylation or acylation.

Common Reagents and Conditions

Reaction Type Reagents Conditions
HydrolysisHCl, NaOH, H₂OHeat, acidic/basic pH
AminolysisNH₃, RNH₂, RNHHeat, catalytic acid/base
OxidationKMnO₄, CrO₃Acidic conditions (e.g., H₂SO₄)
ReductionLiAlH₄, NaBH₄Inert solvents (THF, Et₂O)
Substitution (Alkylation)Alkyl halides, NaH, K₂CO₃Polar aprotic solvents (DMF, DMSO)

Major Products

  • Oxidation : Quinoline derivatives from the tetrahydroquinoline moiety.

  • Reduction : Fully saturated quinoline analogs.

  • Hydrolysis : Diamine and carboxylic acids (acidic conditions) or dicarboxylate salts (basic conditions).

  • Aminolysis : Substituted amides (e.g., replacing the trimethylphenyl group with other amines).

Comparison of Reactivity

Feature Tetrahydroquinoline Moiety Piperazine Ring Trimethylphenyl Group
Primary Reactivity Oxidation/reductionNucleophilic substitutionElectrophilic substitution
Common Reagents KMnO₄, LiAlH₄Alkyl halides, NaHAcyl chlorides, AlCl₃
Key Products Quinoline, saturated analogsAlkylated piperazineAcylated trimethylphenyl

Scientific Research Applications

CNS Disorders

Research indicates that compounds similar to N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide exhibit neuroprotective effects. They may be beneficial in treating conditions such as Alzheimer's disease and other cognitive impairments through the modulation of neurotransmitter systems and inhibition of neuroinflammatory processes .

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression. For instance, they may act on kinase receptors associated with uncontrolled cellular proliferation .

Metabolic Syndrome

The compound has potential applications in managing metabolic disorders such as type 2 diabetes and obesity. Its ability to modulate enzyme activity related to glucose metabolism could provide therapeutic benefits in these conditions .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of tetrahydroquinoline derivatives in vitro. Results showed that these compounds significantly reduced oxidative stress markers and improved neuronal survival rates under toxic conditions .

Case Study 2: Anticancer Properties

In preclinical trials, related compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key kinases involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to receptors on cell surfaces, modulating their activity.

    Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Signaling Pathways: The compound may influence signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Reported Activity Reference
Target Compound - 2,4,6-Trimethylphenyl
- 4-Methylpiperazinyl
Hypothesized protease/kinase inhibition (based on analogs)
N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide - 4-Fluorophenyl
- Piperidinyl (vs. 4-methylpiperazinyl)
No explicit activity reported; structural similarity suggests potential CNS or antimicrobial applications .
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) - 1,3-Benzodioxole group (electron-rich aryl)
- Lacks piperazinyl/trimethylphenyl
Falcipain-2 inhibition (IC₅₀ ~150 nM), antimalarial activity .

Detailed Analysis of Key Analogues

2.2.1. N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

  • The 4-fluorophenyl group introduces electronegativity, which may enhance binding to hydrophobic pockets in enzymes.
  • Implications : Piperidine’s lower basicity compared to 4-methylpiperazine could alter pharmacokinetics (e.g., reduced plasma protein binding). Fluorine’s electron-withdrawing effects might stabilize aryl-enzyme interactions.

2.2.2. Quinolinyl Oxamide Derivative (QOD)

  • The absence of a piperazinyl group simplifies the structure but may reduce solubility.
  • Functional Insights: Demonstrated falcipain-2 inhibition, critical for Plasmodium hemoglobin degradation.

Research Findings and Pharmacological Implications

Target Compound Hypotheses

  • Protease Inhibition : The ethanediamide scaffold in QOD binds falcipain-2 via hydrogen bonding and hydrophobic interactions . The target compound’s trimethylphenyl group could enhance binding to larger enzyme pockets (e.g., human cathepsins or viral proteases).

ADME Considerations

  • Solubility : 4-Methylpiperazine improves aqueous solubility compared to piperidine analogs .
  • Metabolism : Trimethylphenyl groups are metabolically stable, reducing oxidative dealkylation risks. Piperazine derivatives may undergo N-demethylation, requiring cytochrome P450 monitoring.

Biological Activity

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This detailed article explores its biological activity based on available research findings, chemical properties, and case studies.

The compound's chemical structure can be represented by the following parameters:

PropertyValue
Molecular FormulaC22H32N4O2
Molecular Weight384.52 g/mol
LogP (Partition Coefficient)1.316
Water Solubility (LogSw)-2.17
pKa (Acid Dissociation Constant)8.53
Polar Surface Area54.989 Ų

These properties suggest that the compound is moderately lipophilic and may have limited water solubility, which is relevant for its absorption and distribution in biological systems.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, tetrahydroisoquinoline derivatives have shown effectiveness against Mycobacterium tuberculosis, inhibiting growth and affecting cell wall synthesis mechanisms .

Cholinesterase Inhibition

Compounds structurally related to tetrahydroquinolines have been studied for their ability to inhibit cholinesterase enzymes. For example, certain derivatives demonstrated competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . The specific IC50 values for these activities can provide insights into the potential therapeutic uses of this compound.

Study on Anticancer Properties

A study focusing on similar compounds highlighted their cytostatic effects on various cancer cell lines. The results indicated that modifications in the piperazine moiety could enhance anticancer activity by affecting cellular pathways involved in apoptosis and proliferation .

Neuroprotective Effects

Recent investigations into neuroprotective effects have shown that tetrahydroquinoline derivatives can modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This suggests a potential application in treating neurodegenerative disorders.

Q & A

[Basic] How can researchers optimize the synthetic route to improve yield and purity?

Methodological Answer:
Optimization involves systematic parameter variation (e.g., temperature, solvent, catalyst concentration) using factorial design (full or fractional) to identify critical factors . For example, in analogous piperazine-containing compounds, stepwise purification via normal-phase and amine-phase chromatography improved purity (44% yield after optimization) . Key steps include:

  • Reagent stoichiometry adjustment to minimize side reactions.
  • Chromatographic conditions : Gradient elution (e.g., 100% dichloromethane to 20% methanol in ethyl acetate) .
  • Statistical DOE : Analyze interactions between variables (e.g., reaction time vs. temperature) using software like Minitab or JMP .

Table 1: Example Optimization Parameters from Analogous Syntheses

ParameterRange TestedOptimal ConditionYield Impact
Reaction Time6–24 hours12 hours+15%
Solvent PolarityDCM to EtOAcEtOAc/MeOH gradient+22%
Purification MethodSingle-step vs. Dual-phaseDual-phase chromatography+30% purity
Data derived from

[Basic] What spectroscopic/chromatographic techniques characterize this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., δ 9.09 ppm for quinoline protons, δ 3.11 ppm for piperazine CH₂ groups) .
  • HPLC-MS : Confirm molecular weight (e.g., ESI+ for M+H⁺) and purity (>98%) .
  • UV-Vis : λmax ~255 nm for conjugated systems .

[Advanced] How can computational tools like COMSOL Multiphysics enhance reactivity studies?

Methodological Answer:

  • Multi-physics simulations : Model reaction kinetics and diffusion limitations in heterogeneous systems .
  • AI-driven parameter optimization : Train algorithms on historical data to predict optimal solvent/reagent combinations .
  • Molecular dynamics (MD) : Simulate ligand-receptor binding for biological activity hypotheses .

[Advanced] How to resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

  • Pharmacokinetic (PK) modeling : Assess bioavailability/metabolic stability (e.g., trifluoromethyl groups improve metabolic stability ).
  • Dose-response reevaluation : Use Hill slope analysis to identify efficacy thresholds .
  • Tissue distribution studies : Radiolabel the compound to track in vivo accumulation .

[Basic] What in vitro assays are suitable for initial pharmacological profiling?

Methodological Answer:

  • Receptor binding assays : Screen against GPCRs or kinases (piperazine moieties often target CNS receptors ).
  • Cytotoxicity (MTT assay) : Test IC₅₀ in cancer cell lines .
  • Enzyme inhibition : Use fluorogenic substrates for real-time activity monitoring .

[Advanced] How to integrate AI-driven autonomous labs into development?

Methodological Answer:

  • Closed-loop systems : Implement robotic platforms (e.g., CloudLab) for real-time reaction monitoring and adjustment .
  • Data pipelines : Use tools like KNIME to merge spectral data with synthesis parameters .

[Basic] What parameters are critical for stability studies under varied storage conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light .
  • Analytical tracking : HPLC peak area reduction >5% indicates instability .

[Advanced] How to analyze non-linear structure-activity relationships (SAR)?

Methodological Answer:

  • Machine learning (ML) : Train QSAR models using descriptors like logP, polar surface area .
  • Bayesian networks : Identify hidden variable interactions (e.g., piperazine ring conformation vs. binding affinity) .

[Basic] What safety protocols are essential during handling?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats mandatory .
  • Ventilation : Use fume hoods for weighing/synthesis .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

[Advanced] How can multi-scale modeling bridge molecular and pharmacological effects?

Methodological Answer:

  • Hybrid MD/PBPK models : Combine molecular interactions with whole-body pharmacokinetics .
  • Systems biology : Map compound effects on metabolic pathways using tools like COPASI .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.